molecular formula C8H14ClNO3 B14507441 4-(4-Chlorobutanamido)butanoic acid CAS No. 64026-47-7

4-(4-Chlorobutanamido)butanoic acid

Cat. No.: B14507441
CAS No.: 64026-47-7
M. Wt: 207.65 g/mol
InChI Key: GZTBMYDUDOSIOQ-UHFFFAOYSA-N
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Description

4-(4-Chlorobutanamido)butanoic acid is an organic compound that belongs to the class of carboxylic acids It features a carboxyl group (-COOH) and an amide group (-CONH-) attached to a butanoic acid backbone, with a chlorine atom substituted at the fourth position of the butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorobutanamido)butanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-chlorobutyric acid and butanoic acid.

    Amidation Reaction: 4-chlorobutyric acid is reacted with butanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the amide bond.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial methods also incorporate advanced purification techniques to ensure the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorobutanamido)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) can be employed.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted butanoic acids.

Scientific Research Applications

4-(4-Chlorobutanamido)butanoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Chlorobutanamido)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. The presence of the chlorine atom and the amide group influences its binding affinity and specificity. Detailed studies on its mechanism of action are essential to understand its effects at the molecular level.

Comparison with Similar Compounds

4-(4-Chlorobutanamido)butanoic acid can be compared with other similar compounds such as:

    4-Chlorobutyric acid: Lacks the amide group, making it less versatile in certain reactions.

    Butanoic acid: Does not have the chlorine substitution, affecting its reactivity.

    4-Aminobutanoic acid: Contains an amine group instead of an amide group, leading to different chemical properties.

The uniqueness of this compound lies in its combination of functional groups, which provides a distinct set of chemical and biological properties.

Properties

CAS No.

64026-47-7

Molecular Formula

C8H14ClNO3

Molecular Weight

207.65 g/mol

IUPAC Name

4-(4-chlorobutanoylamino)butanoic acid

InChI

InChI=1S/C8H14ClNO3/c9-5-1-3-7(11)10-6-2-4-8(12)13/h1-6H2,(H,10,11)(H,12,13)

InChI Key

GZTBMYDUDOSIOQ-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)O)CNC(=O)CCCCl

Origin of Product

United States

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